3'-Hydroxyflavanon

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3'-Hydroxyflavanone and related compounds often involves the modification of flavanones through hydroxylation reactions. For example, flavanone 3-beta-hydroxylases, key enzymes in the synthesis of flavonol and anthocyanin, catalyze the conversion of flavanones like naringenin to their 3-hydroxy derivatives. Techniques have evolved to enhance the synthesis efficiency, leading to better yields and simpler purification methods. Notably, fluorine-containing 3-hydroxyflavanones have been synthesized through epoxidation and subsequent intramolecular cyclization, demonstrating the versatility and adaptability of synthetic approaches in flavonoid chemistry (Kim, Lee, Kim, Lim, & Ahn, 2008); (Khlebnikova, Piven, Khripach, & Lakhvich, 2011); (Gunduz, Goren, & Ozturk, 2012).

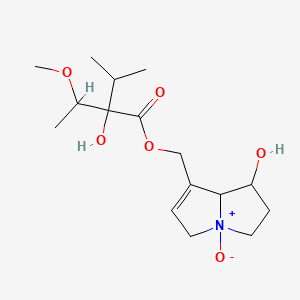

Molecular Structure Analysis

The molecular structure of 3'-Hydroxyflavanone has been studied extensively to understand its stereoisomerism and chemical behavior. The stereochemistry and conformational dynamics play significant roles in its reactivity and biological activity. Detailed studies have revealed the existence of syn and anti isomers and the effects of various substituents on the molecule's properties. Structural analyses have been supported by techniques such as NMR and X-ray crystallography, providing insights into the molecular configurations and interactions (Janzsó, Kállay, Koczor, & Radics, 1967); (Kasprzak, Fabijańska, Chęcińska, Szmigiero, & Ochocki, 2016).

Chemical Reactions and Properties

3'-Hydroxyflavanone participates in various chemical reactions, reflecting its chemical properties and reactivity. These include nucleophilic substitutions, cyclization reactions, and interactions with molecular oxygen, which have been studied to elucidate the mechanisms and outcomes of flavonoid chemistry. Understanding these reactions is crucial for manipulating the flavonoid pathways in plants and for synthetic applications in medicinal chemistry and materials science (Patonay, Rdkosi, Litkei, & Bognár, 1979); (Studer, Brewer, Martinez, & Chou, 1989).

Physical Properties Analysis

The physical properties of 3'-Hydroxyflavanone, such as solubility, melting point, and optical activity, are critical for its application and function. These properties are influenced by the flavanone's structure and the presence of functional groups. Techniques like thin-layer chromatography and circular dichroism have been employed to analyze and quantify 3'-Hydroxyflavanones in different contexts, enhancing our understanding of their behavior in biological systems and in the environment (Schmidtlein & Herrmann, 1976); (Gaffield, 1970).

Chemical Properties Analysis

The chemical properties of 3'-Hydroxyflavanone, such as reactivity towards acids, bases, and oxidizing agents, define its role in biological systems and its potential applications. Studies have explored its behavior in various chemical environments, providing insights into its stability, reactivity, and interactions with other molecules. This knowledge is vital for the development of flavonoid-based pharmaceuticals, dietary supplements, and chemical reagents (Escobar, Fernández, Trujillo, Santos, Roisnel, & Fuentealba, 2014).

Wissenschaftliche Forschungsanwendungen

Fluoreszenz-Sonde

3'-Hydroxyflavanon wird als Fluoreszenz-Sonde verwendet, da es zwei unterschiedliche Fluoreszenzbanden aufweist: die normale Form und die Tautomerform. Seine Leistung in Wasser wird durch supramolekulare Chemie verbessert, was für die biologische Bildgebung und Diagnostik entscheidend ist .

Supramolekulare Chemie

Die Verbindung bildet Komplexe mit Cyclodextrin und Okta-Säure, die auf ihr Potenzial untersucht werden, die Fluoreszenzintensität von this compound in wässrigen Lösungen zu verbessern. Dies hat Auswirkungen auf die Wirkstoffabgabe und die molekulare Erkennung .

Anthocyan-Akkumulation

Im Bereich der Pflanzenbiologie spielt this compound eine Rolle bei der Biosynthese von Anthocyanen, die für die rote, violette und blaue Farbe von Pflanzen verantwortlich sind. Es ist ein Schlüsselelement für das Verständnis der Regulation dieser Pigmente in verschiedenen Früchten wie Zitrusfrüchten .

Pharmakologische Eigenschaften

Flavonoide, einschließlich this compound, sind bekannt für ihre pharmakologischen Eigenschaften. Sie wirken als Antioxidantien, entzündungshemmende Mittel und haben potenzielle therapeutische Wirkungen gegen eine Reihe von Krankheiten .

Molekulare Wechselwirkungen mit DNA

Forschungen an Monohydroxyflavanonen, einschließlich this compound, haben gezeigt, dass sie mit DNA interagieren. Dies ist bedeutsam für das Verständnis der Rolle der Verbindung bei der Genexpression und ihres Potenzials als Antikrebsmittel .

Optoelektronische und magnetische Funktionsmaterialien

Die Eigenschaften der Verbindung werden bei der Entwicklung von optoelektronischen und magnetischen Funktionsmaterialien untersucht. Diese Forschung könnte zu Fortschritten in den Bereichen Elektronik und Materialwissenschaften führen .

Wirkmechanismus

Target of Action

3’-Hydroxyflavanone (3’-HF) is a type of flavonoid that primarily targets the cell cycle progression and apoptosis in cells . It interacts with key proteins such as p53 and p21 , and affects the level of cyclin D1 . These proteins play crucial roles in regulating cell cycle progression and apoptosis, which are essential processes for cell growth and death .

Mode of Action

3’-HF interacts with its targets by modulating their levels. It increases the levels of p53 and p21, proteins that inhibit cell cycle progression and promote apoptosis . Conversely, it decreases the level of cyclin D1, a protein that promotes cell cycle progression . Through these interactions, 3’-HF induces a reduction in cell proliferation and triggers apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by 3’-HF is the flavonoid biosynthetic pathway . In this pathway, 3’-HF is a key enzyme that catalyzes the hydroxylation of naringenin to yield dihydrokaempferol, a precursor of anthocyanins . Anthocyanins are a type of flavonoid that have various biological properties, including antioxidant and anti-inflammatory activities .

Pharmacokinetics

Information on the pharmacokinetics of 3’-HF, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently limited. It’s known that 3’-hf is almost insoluble in water, which could affect its bioavailability . Encapsulation in cyclodextrin cavities can increase its aqueous solubility and potentially improve its bioavailability .

Result of Action

The molecular effect of 3’-HF action is the deregulation of cell cycle progression, leading to a reduction in cell proliferation . On a cellular level, 3’-HF triggers apoptosis, a process of programmed cell death . This apoptosis is accompanied by poly (ADP-ribose) polymerase cleavage, a hallmark of apoptosis .

Action Environment

The action of 3’-HF can be influenced by environmental factors. For instance, the hydrophobic microenvironment can promote the excited-state intramolecular proton transfer (ESIPT) process of 3’-HF derivatives, which can be regulated by solvents, the existence of metal ions, proteins rich with α-helix structures, or advanced DNA structures . This suggests that the cellular environment can significantly influence the action, efficacy, and stability of 3’-HF.

Biochemische Analyse

Biochemical Properties

3’-Hydroxyflavanone plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes involved in the biosynthesis of dihydroflavonol . It interacts with enzymes such as 4-reductase, which is essential for the production of dihydroflavonol. Additionally, 3’-Hydroxyflavanone has been shown to bind to cell membranes, causing leakage of hydrogen ions or other molecules, thereby exhibiting antimicrobial activity .

Cellular Effects

3’-Hydroxyflavanone has been observed to induce apoptosis in HeLa cells, a type of cervical cancer cell line . It deregulates cell cycle progression and triggers apoptosis by increasing the levels of p53 and p21 while decreasing the level of cyclin D1. This compound also influences cell signaling pathways and gene expression, contributing to its antitumor activity .

Molecular Mechanism

At the molecular level, 3’-Hydroxyflavanone exerts its effects through various mechanisms. It binds to enzymes and proteins, inhibiting or activating them as needed. For instance, it inhibits the enzyme 4-reductase, which is involved in the biosynthesis of dihydroflavonol . Additionally, 3’-Hydroxyflavanone can induce changes in gene expression, leading to the production of proteins that promote apoptosis and inhibit cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Hydroxyflavanone have been studied over time to understand its stability and long-term impact on cellular function. It has been found that 3’-Hydroxyflavanone is almost insoluble in water, but its bioavailability can be increased by encapsulation in cyclodextrin cavities . This encapsulation enhances its stability and allows for prolonged effects in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3’-Hydroxyflavanone vary with different dosages in animal models. Studies have shown that it exhibits dose-dependent anti-inflammatory and analgesic effects . At higher doses, it can cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3’-Hydroxyflavanone is involved in various metabolic pathways, including the biosynthesis of flavonoids. It interacts with enzymes such as flavanone 3-hydroxylase, which catalyzes the hydroxylation of naringenin to yield dihydrokaempferol . This reaction is a key step in the production of flavonols and anthocyanins, which are important for plant pigmentation and defense mechanisms.

Transport and Distribution

Within cells and tissues, 3’-Hydroxyflavanone is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by encapsulation in cyclodextrin cavities, which enhances its bioavailability and allows for targeted delivery to specific tissues .

Subcellular Localization

The subcellular localization of 3’-Hydroxyflavanone is primarily in the cytoplasm and nucleus . This localization is crucial for its activity and function, as it allows the compound to interact with various biomolecules and exert its effects on cellular processes. Targeting signals and post-translational modifications may direct 3’-Hydroxyflavanone to specific compartments or organelles, further influencing its activity.

Eigenschaften

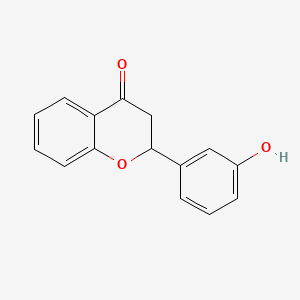

IUPAC Name |

2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSPTYZZNUXJHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393419, DTXSID1022344 | |

| Record name | 3'-Hydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Hydroxy flavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92496-65-6 | |

| Record name | 3′-Hydroxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92496-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Hydroxyflavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092496656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Hydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-HYDROXYFLAVANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O4MY88W2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[Oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester](/img/structure/B1229256.png)

![4-Morpholinecarboxylic acid [3-(6-amino-5-cyano-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester](/img/structure/B1229258.png)

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1229260.png)

![3-Benzoyl-1,5-bis(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1229269.png)

![4-[1-oxo-6-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)hexyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1229270.png)